C24:1-Dihydro-ceramide
Description
Classification and Nomenclature within Sphingolipids
N-(15Z-tetracosenoyl)-sphinganine is systematically classified within the broad category of sphingolipids. Its nomenclature reflects its precise chemical structure.
N-(15Z-tetracosenoyl)-sphinganine is a dihydroceramide (B1258172). Dihydroceramides, also known as N-acylsphinganines, are sphingolipids characterized by a sphinganine (B43673) backbone linked to a fatty acid via an amide bond. hmdb.ca Unlike ceramides (B1148491), they lack the 4,5-trans double bond in the sphingoid base. wikipedia.org Dihydroceramides are amphipathic molecules, possessing both hydrophobic and hydrophilic regions, which allows them to be components of the plasma membrane. metabolon.com They are metabolic intermediates in the de novo synthesis of more complex sphingolipids. physiology.org
N-(15Z-tetracosenoyl)-sphinganine is a direct precursor to its corresponding ceramide, N-(15Z-tetracosenoyl)-sphingosine (also known as nervonic ceramide). nih.gov The conversion is catalyzed by the enzyme dihydroceramide desaturase, which introduces a double bond into the sphinganine backbone. ontosight.aiwikipedia.org This transformation is a critical step in sphingolipid metabolism, as ceramides and dihydroceramides have distinct biological functions. While ceramides are well-established signaling molecules, dihydroceramides were once considered inert but are now recognized for their roles in processes like autophagy and cellular stress responses. physiology.org Sphinganine, also known as dihydrosphingosine, is the foundational sphingoid base of N-(15Z-tetracosenoyl)-sphinganine, to which the (15Z)-tetracosenoyl fatty acid is attached. mdpi.com
Biochemical Significance of Very Long Chain Fatty Acyl Chains in Sphingolipids
The presence of a very-long-chain fatty acid (VLCFA), specifically the C24:1 acyl chain (tetracosenoyl), in N-(15Z-tetracosenoyl)-sphinganine is of significant biochemical importance. VLCFAs are fatty acids with 22 or more carbon atoms. oup.com Sphingolipids containing VLCFAs have unique physical properties that distinguish them from those with shorter acyl chains. oup.com These properties include the ability to interdigitate with the opposing leaflet of a lipid bilayer and to form specialized membrane microdomains, often referred to as lipid rafts. oup.com These microdomains serve as platforms for signaling proteins. oup.com
The length of the fatty acyl chain can also influence the thickness of the plasma membrane in localized areas. oup.com In plants, sphingolipids with very long acyl chains are crucial for the proper targeting of certain proteins to the plasma membrane and are essential for development. nih.govunl.edu In yeast, VLCFAs in sphingolipids are important for vacuolar fusion, a process analogous to lysosomal function in mammals. nih.gov
Occurrence and Distribution as a Mammalian Metabolite
N-(15Z-tetracosenoyl)-sphinganine has been identified as a metabolite in mammals, including humans and mice, and its distribution varies across different tissues and cellular compartments.
This dihydroceramide is a known component of the human and mouse metabolomes. nih.govebi.ac.uk Its presence has been documented in various metabolomic studies, highlighting its role in mammalian lipid metabolism. nih.govebi.ac.uknih.gov
The enzymes responsible for the synthesis of dihydroceramides, including sphinganine N-acyltransferase, are located in the endoplasmic reticulum (ER), with their active sites facing the cytosol. nih.gov This suggests that the initial synthesis of N-(15Z-tetracosenoyl)-sphinganine occurs at the ER. From there, it can be transported to other cellular compartments. Dihydroceramides are known components of the plasma membrane. metabolon.com In mouse liver, the enzymes for its synthesis are confirmed to be in the ER. nih.gov While specific tissue distribution data for N-(15Z-tetracosenoyl)-sphinganine is not extensively detailed in the provided results, the general distribution of very-long-chain sphingolipids suggests its importance in various tissues. For instance, ceramide synthase 2, which is responsible for synthesizing very-long-chain ceramides, is highly expressed in many tissues. metabolon.com
Properties
IUPAC Name |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULKFVZRXQHPM-ATHUGRIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415277 | |
| Record name | N-(15Z-tetracosenoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:1(15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011769 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352518-80-0 | |
| Record name | N-(15Z-tetracosenoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Regulation of N 15z Tetracosenoyl Sphinganine
De Novo Sphingolipid Biosynthesis Pathway Involvement
The formation of N-(15Z-tetracosenoyl)-sphinganine begins with the de novo synthesis of sphingolipids, a fundamental pathway that occurs at the endoplasmic reticulum (ER). nih.govfrontiersin.org This pathway is the primary source for the sphinganine (B43673) backbone of the molecule. The initial and rate-limiting step is the condensation of the amino acid L-serine with a fatty acid, typically palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgnih.gov
This condensation produces 3-ketosphinganine, which is then rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. frontiersin.orgyoutube.com Sphinganine is the key sphingoid base precursor for N-(15Z-tetracosenoyl)-sphinganine and other dihydroceramides. This de novo pathway ensures a supply of the essential sphingoid backbone required for the subsequent acylation step that defines the final ceramide species. nih.govresearchgate.net
Ceramide Synthase 2 (CerS2) Mediated Formation
The final step in the synthesis of N-(15Z-tetracosenoyl)-sphinganine is the N-acylation of the sphinganine backbone. This reaction is catalyzed by a family of six distinct mammalian ceramide synthases (CerS1-6), which are key enzymes in sphingolipid metabolism. nih.govnih.gov Each CerS enzyme exhibits remarkable specificity for fatty acyl-CoA substrates of particular chain lengths, thereby generating the vast diversity of ceramides (B1148491) found in cells. nih.govnih.gov The formation of N-(15Z-tetracosenoyl)-sphinganine is specifically mediated by Ceramide Synthase 2 (CerS2). wikipedia.orgnih.gov
Ceramide Synthase 2 (CerS2) demonstrates a distinct substrate preference that is critical for the synthesis of N-(15Z-tetracosenoyl)-sphinganine. It preferentially utilizes very-long-chain fatty acyl-CoAs, with chain lengths ranging from C20 to C26. nih.govelsevierpure.com Its activity is particularly high with C22 to C24 acyl-CoAs, which includes (15Z)-tetracosenoyl-CoA (also known as nervonoyl-CoA, C24:1-CoA). nih.govnih.gov In contrast, CerS2 shows little to no activity with shorter chain acyl-CoAs like palmitoyl-CoA (C16:0). nih.govelsevierpure.com
The other substrate for the reaction is the sphinganine base, which is acylated at its amino group. nih.gov Studies on CerS2-null mice confirm its role, as the livers of these mice are deficient in ceramides with very-long-chain fatty acids (C22-C24) but show a compensatory increase in C16-ceramides synthesized by other CerS enzymes. nih.govnih.gov This high degree of specificity ensures that CerS2 is the primary enzyme responsible for producing N-(15Z-tetracosenoyl)-sphinganine and other very-long-chain dihydroceramides. genecards.orgrhea-db.org
| Enzyme | Primary Acyl-CoA Substrates | Resulting Ceramide Acyl-Chain |
|---|---|---|
| CerS1 | C18:0-CoA (Stearoyl-CoA) | C18 |
| CerS2 | C20-C26 CoAs (e.g., Nervonoyl-CoA) | C20-C26 (Very-long-chain) |
| CerS3 | C26 and higher CoAs (Ultra-long-chain) | ≥C26 |
| CerS4 | C18-C20 CoAs | C18-C20 |
| CerS5 | C16:0-CoA (Palmitoyl-CoA) | C16 |
| CerS6 | C14:0-CoA, C16:0-CoA | C14-C16 |
Table 1: This table summarizes the distinct fatty acyl-CoA specificities of the six mammalian ceramide synthases. CerS2 is highlighted for its role in synthesizing very-long-chain ceramides, including those containing the C24:1 acyl chain. nih.govnih.gov
CerS2, like other ceramide synthases, is an integral membrane protein located in the endoplasmic reticulum. nih.govresearchgate.net Its catalytic function depends on conserved structural domains, including the Tram-Lag-CLN8 (TLC) domain, which contains the active site. researchgate.netuni-bonn.de The reaction mechanism involves the transfer of the (15Z)-tetracosenoyl acyl chain from its thioester linkage with Coenzyme A to the primary amino group of the sphinganine backbone, forming a stable amide bond. youtube.comnih.gov This reaction results in the formation of N-(15Z-tetracosenoyl)-sphinganine and the release of Coenzyme A. rhea-db.org The homeobox (Hox)-like domain, present in CerS2-6, is also critical for enzymatic activity, although it does not appear to determine acyl-CoA specificity. wikipedia.orgresearchgate.net
The expression of the CERS2 gene is subject to transcriptional regulation, which influences the cellular capacity to synthesize very-long-chain ceramides. nih.govnih.gov CERS2 mRNA is the most abundantly expressed of all ceramide synthase genes and has the broadest tissue distribution, with particularly high levels in the liver, kidney, intestine, and brain. wikipedia.orgnih.gov This widespread expression correlates with the prevalence of very-long-chain ceramides and sphingomyelins in these tissues. nih.gov The expression of CERS2 can be dysregulated in various pathological conditions. For instance, elevated levels of CERS2 mRNA have been observed in certain cancers, such as breast cancer. wikipedia.orgnih.gov Transcription factors like KLF6 and Sp1 have been implicated in the inducible transcriptional regulation of the CERS2 gene (also known as TMSG-1) in prostate carcinoma cells. nih.gov Furthermore, inactivation of CerS2 catalytic activity in mice has been shown to affect the transcription of genes involved in lipid metabolism and cell division. nih.govlclark.edu
Allosteric and Post-Translational Regulation of Ceramide Synthase Activity
Beyond genetic control, the activity of CerS2 is acutely regulated by allosteric mechanisms and post-translational modifications. These regulatory layers allow cells to rapidly modulate the production of specific ceramides in response to cellular signals without altering gene expression. Post-translational modifications known to regulate ceramide synthases include phosphorylation and glycosylation. nih.govwikipedia.org For example, CerS2 can be phosphorylated by protein kinases such as Casein Kinase 2 (CK2), a regulatory mechanism that appears to be conserved evolutionarily and positively regulates enzymatic activity. nih.govnih.gov
A notable and unique feature of CerS2 regulation is its inhibition by the bioactive sphingolipid, sphingosine-1-phosphate (S1P). wikipedia.orgnih.govelsevierpure.com S1P is a metabolic downstream product of ceramide, creating a potential feedback loop in the sphingolipid pathway. nih.govnih.gov CerS2 possesses two S1P receptor-like motifs that are not found in other CerS isoforms. nih.govelsevierpure.com S1P can interact with these residues to allosterically inhibit the enzymatic activity of CerS2. wikipedia.orgnih.gov This interplay between S1P and CerS2 highlights a sophisticated mechanism of cross-talk between different branches of the sphingolipid metabolic network, allowing the cell to balance the levels of pro-apoptotic ceramides and pro-survival S1P. nih.govnih.gov
Conversion to Complex Sphingolipids
As a key intermediate, N-(15Z-tetracosenoyl)-sphinganine is the precursor for the synthesis of two major classes of complex sphingolipids: sphingomyelins and glycosphingolipids. These conversions involve the addition of polar head groups to the primary hydroxyl group of the sphinganine backbone.
Sphingomyelins are crucial components of animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons. hmdb.ca The specific sphingomyelin derived from N-(15Z-tetracosenoyl)-sphinganine is SM(d18:0/24:1(15Z)). hmdb.caebi.ac.uk This synthesis occurs in the Golgi apparatus. mdpi.com
The synthesis of sphingomyelin is catalyzed by the enzyme sphingomyelin synthase (SMS). hmdb.cathemedicalbiochemistrypage.org This enzyme facilitates the transfer of a phosphorylcholine head group from phosphatidylcholine to the ceramide backbone of N-(15Z-tetracosenoyl)-sphinganine. hmdb.cahmdb.ca This reaction not only produces sphingomyelin but also diacylglycerol, another important signaling molecule. nih.gov There are two main isoforms of sphingomyelin synthase in humans, SMS1, located in the trans-Golgi, and SMS2, which is primarily found at the plasma membrane. mdpi.comthemedicalbiochemistrypage.org The activity of SMS is a key regulatory point in controlling the cellular levels of ceramide and sphingomyelin. nih.gov
Table 1: Key Components in Sphingomyelin Biosynthesis
| Precursor | Enzyme | Product |
| N-(15Z-tetracosenoyl)-sphinganine | Sphingomyelin Synthase (SMS) | SM(d18:0/24:1(15Z)) |
| Phosphatidylcholine | Diacylglycerol |
Glycosphingolipids are characterized by the presence of one or more sugar moieties linked to the ceramide base. They are vital components of the cell membrane and play significant roles in cell-cell recognition, adhesion, and signal transduction. hmdb.ca N-(15Z-tetracosenoyl)-sphinganine serves as the foundational ceramide for the synthesis of various glycosphingolipids, including glucosylceramides and galactosylceramides.
The initial step in the formation of most complex glycosphingolipids is the synthesis of glucosylceramide. hmdb.ca This reaction is catalyzed by the enzyme glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to the ceramide. nih.gov The resulting molecule from N-(15Z-tetracosenoyl)-sphinganine is β-D-Glucosyl-N-[(15Z)-tetracosenoyl]sphingosine, also known as GlcCer(d18:1/24:1). hmdb.canih.gov This glucosylceramide is a precursor for the synthesis of more complex glycosphingolipids like lactosylceramides and gangliosides. hmdb.cachemspider.com
Galactosylceramides are another class of simple glycosphingolipids, found predominantly in neuronal cell membranes and are major lipids in myelin. hmdb.canih.gov Their synthesis involves the transfer of a galactose molecule from UDP-galactose to the ceramide backbone. hmdb.ca The specific product derived from the sphingosine analogue of the parent compound is C24:1 Galactosyl(ß) Ceramide. nih.gov This synthesis is a critical process for the proper formation and maintenance of the myelin sheath.
Table 2: Synthesis of Simple Glycosphingolipids
| Ceramide Precursor | Added Sugar | Enzyme | Glycosphingolipid Product |
| N-(15Z-tetracosenoyl)-sphinganine | Glucose | Glucosylceramide Synthase (GCS) | β-D-Glucosyl-N-[(15Z)-tetracosenoyl]sphingosine |
| N-(15Z-tetracosenoyl)-sphingosine | Galactose | Galactosylceramide Synthase | C24:1 Galactosyl(ß) Ceramide |
Degradation Pathways and Enzymatic Hydrolysis
The cellular concentration of N-(15Z-tetracosenoyl)-sphinganine and its derivatives is tightly regulated through degradation pathways. The primary mechanism for breaking down these complex lipids is enzymatic hydrolysis, which cleaves the amide bond of the ceramide or the phosphodiester bond of sphingomyelin.
The hydrolysis of ceramides is carried out by a class of enzymes known as ceramidases (CDases). nih.gov These enzymes catalyze the cleavage of the N-acyl linkage between the fatty acid and the sphinganine base. nih.gov The hydrolysis of N-(15Z-tetracosenoyl)-sphinganine yields sphinganine and (15Z)-tetracosenoic acid (nervonic acid). nih.govswisslipids.org This reaction is reversible, although the biological significance of the reverse synthesis reaction is less understood. nih.gov
Furthermore, the complex sphingolipids derived from N-(15Z-tetracosenoyl)-sphinganine can be catabolized back to the parent ceramide. Sphingomyelin, for instance, is hydrolyzed by sphingomyelinases (SMases), which remove the phosphocholine head group to regenerate ceramide. mdpi.comthemedicalbiochemistrypage.org This process is a significant pathway for generating intracellular ceramide, which acts as a signaling molecule in processes like apoptosis. themedicalbiochemistrypage.orghmdb.ca There are different types of sphingomyelinases, classified by their optimal pH, including acid and neutral sphingomyelinases. themedicalbiochemistrypage.org
Table 3: Enzymatic Degradation Pathways
| Substrate | Enzyme | Products |
| N-(15Z-tetracosenoyl)-sphinganine | Ceramidase | Sphinganine and (15Z)-tetracosenoic acid |
| SM(d18:0/24:1(15Z)) | Sphingomyelinase | N-(15Z-tetracosenoyl)-sphinganine and Phosphocholine |
Role in Disease Pathogenesis: Biochemical Mechanisms
Associations with Impairments in Sphingolipid Metabolism
Sphingolipids are a class of lipids built upon a backbone of sphingoid bases, such as sphinganine (B43673). These molecules are not only critical structural components of cellular membranes but also serve as bioactive mediators in vital cellular processes. mdpi.com The metabolism of sphingolipids is a tightly regulated process, and disruptions can lead to the accumulation of cytotoxic intermediates, triggering cell death. nih.gov
Impairments in the synthesis or catabolism of sphingolipids, including those derived from N-(15Z-tetracosenoyl)-sphinganine, are implicated in a wide array of diseases. nih.gov Altered sphingolipid metabolism is a known factor in the pathology of multiple neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. mdpi.commdpi.comsemanticscholar.org In these conditions, there is often an imbalance between pro-apoptotic ceramides (B1148491) and pro-survival sphingosine-1-phosphate. mdpi.comnih.gov The accumulation of specific sphingolipids due to enzymatic defects is the hallmark of a group of inherited metabolic disorders known as sphingolipidoses. mdpi.comnih.gov These diseases highlight the critical importance of maintaining homeostasis within the sphingolipid metabolic network for cellular and organismal health.
Mechanistic Contribution to Specific Cellular Dysfunctions
Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for synthesizing very-long-chain (VLC) ceramides (C22-C24), including the precursor to N-(15Z-tetracosenoyl)-sphingosine. nih.gov These VLC ceramides are highly enriched in the myelin sheath, a specialized lipid-rich membrane that insulates nerve axons and is crucial for rapid nerve impulse conduction. mdpi.comnih.gov
Studies using mouse models with disrupted CerS2 activity have provided significant insights into the role of VLC sphingolipids in the nervous system. The key findings from these models are summarized below:
| Model System | Key Findings | Implication for Myelin and Motor Function |
| CerS2-deficient mice (cers2gt/gt) | Severely reduced levels (4-6% of normal) of C22-C24 sphingolipids in the brain. nih.gov | Demonstrates the essential role of CerS2 in synthesizing the primary sphingolipids of myelin. |
| Significant reduction in myelin-specific lipids like galactosylceramide and sulfatide. nih.govnih.gov | Leads to destabilization of the myelin sheath. | |
| 80% reduction in Myelin Basic Protein (MBP), a key structural protein of myelin. nih.govnih.gov | Causes loss of compact myelin structure. nih.gov | |
| Focal detachment of the inner lamella in myelin sheaths. nih.gov | Impairs the structural integrity and adhesion within the myelin layers. | |
| Cerebellar degeneration, including loss of myelinated axons. nih.gov | Highlights that CerS2 activity is crucial for the survival of both myelin and neurons. nih.gov | |
| Observed difficulties in initiating motor activity. nih.gov | Links the biochemical defects directly to impaired motor function. researchgate.net |
The disruption of CerS2 in oligodendrocytes, the myelin-producing cells of the central nervous system, triggers a cascade of degenerative events. researchgate.net This includes a reduction in myelin thickness and the activation of microglia, indicative of neuroinflammation. researchgate.net The absence of VLC ceramides leads to profound defects in myelin sheath architecture, ultimately compromising motor neuron function and resulting in motor deficits. nih.govresearchgate.net These findings underscore the indispensable role of N-(15Z-tetracosenoyl)-sphinganine-derived VLC sphingolipids in maintaining the structural and functional integrity of the nervous system. mdpi.comnih.gov
Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in the function of lysosomal enzymes. nih.gov This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction. Several of these disorders, known as sphingolipidoses, involve the accumulation of sphingolipids. nih.gov
Niemann-Pick disease is a classic example of a lysosomal storage disorder affecting sphingolipid metabolism.
Niemann-Pick Disease Types A and B: These types are caused by a deficiency in the enzyme acid sphingomyelinase (ASM). youtube.comnih.gov This enzyme is responsible for breaking down sphingomyelin into ceramide and phosphocholine. A lack of ASM activity leads to the massive accumulation of sphingomyelin within the lysosomes of various cells, particularly macrophages, which become characteristic "foam cells". youtube.comnih.gov While the primary accumulating lipid is sphingomyelin, the disruption of this catabolic pathway creates a significant imbalance in the entire sphingolipid metabolic network.
Niemann-Pick Disease Type C (NPC): This type results from mutations in the NPC1 or NPC2 genes, which are involved in the transport of cholesterol and lipids out of the lysosome. nih.govresearchgate.net The dysfunction of these proteins leads to the secondary accumulation of multiple lipids, including cholesterol, glycosphingolipids, and sphingomyelin. researchgate.netresearchgate.net Critically, studies have identified that the storage of sphingosine is an initiating factor in NPC pathogenesis. researchgate.net A moderate accumulation of both sphingosine and its precursor, sphinganine, contributes to the molecular pathology of NPC. nih.gov This accumulation of precursor sphingoid bases disrupts lysosomal calcium homeostasis, which in turn leads to the secondary buildup of other lipids like cholesterol and sphingomyelin. researchgate.net
The accumulation of these lipids, stemming from the disrupted processing of compounds like N-(15Z-tetracosenoyl)-sphinganine and its downstream products, has severe pathological consequences, leading to the progressive and severe neurodegeneration characteristic of these diseases. nih.govresearchgate.net
Q & A
Q. What experimental techniques are recommended for structural elucidation of N-(15Z-tetracosenoyl)-sphinganine?
- Methodological Answer : Structural characterization should combine nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., confirming the 15Z double bond and sphinganine backbone) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C42H83NO3) and exact mass (649.6373 Da) . Database resources like the Lipid Maps Structure Database (LMSD) provide reference spectra (LMSP03010023) for cross-validation .
Q. How is N-(15Z-tetracosenoyl)-sphinganine classified in lipid databases, and what nomenclature standards apply?
- Methodological Answer : The compound is categorized under sphingomyelins (subclass: ceramide phosphocholines) with systematic naming per IUPAC guidelines (N-(15Z-tetracosenoyl)-sphinganine-1-phosphocholine). The LMSD entry (LMSP03010023) and HMDB ID (HMDB0011769) are critical for consistent classification .
Q. What analytical parameters are essential for quantifying N-(15Z-tetracosenoyl)-sphinganine via mass spectrometry?
- Methodological Answer : Use electrospray ionization (ESI) in positive ion mode with a mass accuracy threshold of <5 ppm. Key transitions include m/z 650.1133 [M+H]<sup>+</sup> and fragment ions at m/z 184.0733 (phosphocholine headgroup). Calibrate with reference standards from authoritative databases (e.g., LMSD) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for N-(15Z-tetracosenoyl)-sphinganine across studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, discrepancies in membrane permeability assays may arise from variations in lipid bilayer composition. Replicate studies using standardized model membranes (e.g., DOPC:cholesterol mixtures) and report lipidomics metadata .
Q. What role does the 15Z double bond stereochemistry play in the compound’s interaction with lipid rafts?
- Methodological Answer : The cis configuration at C15 introduces a kink in the acyl chain, reducing packing density in lipid rafts. Compare phase behavior using differential scanning calorimetry (DSC) and fluorescence anisotropy with analogs (e.g., 15E isomer or saturated C24:0). Reference structural data (InChIKey: WKZHECFHXLTOLJ-QYKFWSDSSA-N) for validation .
Q. How can researchers differentiate N-(15Z-tetracosenoyl)-sphinganine from structurally similar sphingomyelins in complex biological matrices?
- Methodological Answer : Deploy LC-MS/MS with MRM (multiple reaction monitoring) targeting unique fragments (e.g., m/z 650.11 → 184.07) and retention time indexing against LMSD entries (see table below). Confirm using synthetic standards and isotopic labeling .
| Lipid Species | LMSP ID | Exact Mass (Da) | Key Fragment (m/z) |
|---|---|---|---|
| SM(d18:0/24:1(15Z)) | LMSP03010023 | 814.6928 | 184.0733 |
| SM(d18:0/24:0) | LMSP03010024 | 816.7084 | 184.0733 |
| SM(d18:0/26:1(17Z)) | LMSP03010025 | 842.7241 | 184.0733 |
Key Notes for Experimental Design
- Stereochemical Integrity : Synthesize or procure standards with validated Z/E configurations to avoid artifacts in functional assays .
- Data Transparency : Adhere to SfN guidelines for rigor, including raw data archiving and explicit reporting of lipid extraction protocols (e.g., Folch vs. Bligh-Dyer methods) .
- Cross-Database Validation : Cross-reference identifiers (CAS, HMDB, LMSD) to ensure consistency in chemical metadata .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
